Vernodalin
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Overview
Description
Vernodalin is a carbonyl compound.
Scientific Research Applications
Anticancer Properties
Colon Cancer
Vernodalin has demonstrated the ability to induce apoptosis in human colon cancer cells. It activates the ROS/JNK pathway and influences apoptotic regulator proteins, highlighting its potential as a chemotherapeutic agent for colorectal cancer treatment (Mohebali et al., 2020).
Breast Cancer
It also exhibits cytotoxic effects on breast cancer cells, mediating its actions through the FOXO3a/PI3K-Akt pathway. This indicates its potential use in breast cancer therapy (Ananda Sadagopan et al., 2015).
Liver Cancer
Additionally, vernodalin has shown promise in inhibiting cell proliferation in liver cancer, suggesting its utility in treating hepatocellular carcinoma (Guo et al., 2022).
Antiparasitic and Antibacterial Activity
Antitrypanosomal Activity
It exhibits significant activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, indicating its potential as an antitrypanosomal agent (Kimani et al., 2018).
Antiplasmodial Effect
Vernodalin has been isolated as an active antiplasmodial compound, suggesting its use in treating malaria (Chukwujekwu et al., 2009).
Antibacterial Properties
It also shows notable antibacterial activity, especially against Gram-positive bacteria, reinforcing its potential in addressing bacterial infections (Rabe et al., 2002).
Other Applications
Immunomodulatory Effects
Experimental studies have demonstrated the immunomodulatory and anti-allergic effects of vernodalin, particularly in the context of atopic dermatitis (Hirota & Ngatu, 2018).
Antioxidant Activity
Vernodalin, along with other compounds from Vernonia amygdalina, shows antioxidant activity, which could contribute to its health-promoting effects (Erasto et al., 2007).
properties
CAS RN |
21871-10-3 |
---|---|
Product Name |
Vernodalin |
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-3,9-dimethylidene-2,8-dioxo-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromen-4-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-5-19-6-12(25-16(21)9(2)7-20)13-10(3)18(23)26-15(13)14(19)11(4)17(22)24-8-19/h5,12-15,20H,1-4,6-8H2/t12-,13+,14+,15-,19+/m0/s1 |
InChI Key |
ZSXNBLOPYIJLQV-WSVVRNJXSA-N |
Isomeric SMILES |
C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
Canonical SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
synonyms |
vernodalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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